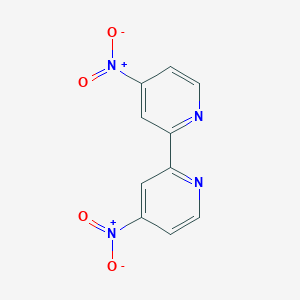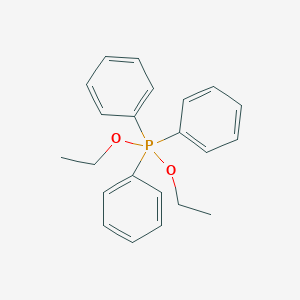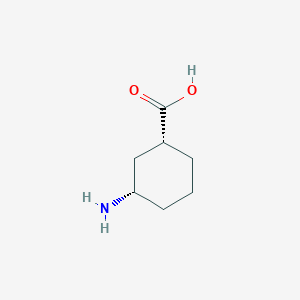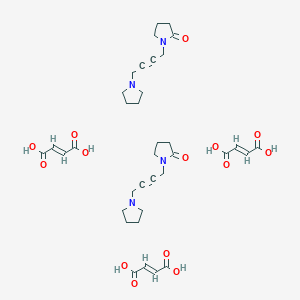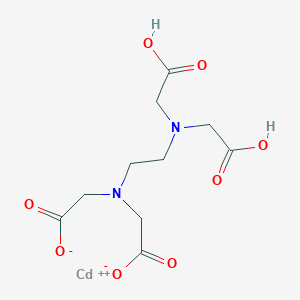![molecular formula C16H16N2O B097952 7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one CAS No. 17972-75-7](/img/structure/B97952.png)
7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proscar, conocido genéricamente como finasteride, es un medicamento utilizado principalmente para tratar la hiperplasia prostática benigna (HPB) en hombres con próstata agrandada. Funciona inhibiendo la conversión de testosterona a dihidrotestosterona (DHT), una hormona que contribuye al crecimiento de la próstata . Proscar también se utiliza para reducir el riesgo de retención urinaria aguda y la necesidad de cirugía relacionada con la HPB .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Finasteride, el ingrediente activo en Proscar, se sintetiza mediante un proceso químico de varios pasos. La síntesis comienza con la preparación del intermedio clave, 4-azaandrost-1-ene-17-carboxamida. Este intermedio se somete entonces a diversas reacciones químicas, incluyendo reducción, oxidación y sustitución, para producir finasteride .
Métodos de Producción Industrial: En entornos industriales, el finasteride se produce utilizando reactores químicos a gran escala. El proceso implica el uso de catalizadores y reactivos específicos para asegurar un alto rendimiento y pureza. El producto final se purifica entonces mediante técnicas de cristalización y filtración para obtener el grado farmacéutico deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: Finasteride experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Finasteride se puede oxidar para formar varios productos de degradación.
Reducción: La reducción de finasteride puede conducir a la formación de diferentes metabolitos.
Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas en la molécula de finasteride.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como cloro o bromo.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos y productos de degradación, que se analizan utilizando técnicas como la cromatografía líquida y la espectrometría de masas .
Aplicaciones Científicas De Investigación
Química: Finasteride se utiliza como compuesto modelo en estudios relacionados con la química de los esteroides y la inhibición enzimática. Los investigadores estudian su síntesis, degradación e interacción con otras entidades químicas .
Biología: En investigación biológica, finasteride se utiliza para estudiar el papel de la DHT en varios procesos fisiológicos. Ayuda a comprender los mecanismos de la alopecia androgénica y el crecimiento de la próstata .
Medicina: Médicamente, finasteride se utiliza para tratar afecciones como la HPB y la alopecia androgénica. También se está investigando su posible papel en la reducción del riesgo de cáncer de próstata .
Industria: En la industria farmacéutica, finasteride es un componente clave en la producción de medicamentos para la salud de la próstata y el tratamiento de la pérdida de cabello .
Mecanismo De Acción
Finasteride funciona inhibiendo la enzima 5-alfa-reductasa, que es responsable de convertir la testosterona en dihidrotestosterona (DHT). Al reducir los niveles de DHT, finasteride ayuda a reducir la próstata agrandada y mejorar el flujo urinario. El objetivo molecular de finasteride es la enzima 5-alfa-reductasa tipo II, y su inhibición conduce a una disminución de los niveles de DHT en la próstata y otros tejidos .
Compuestos Similares:
Dutasteride: Otro inhibidor de la 5-alfa-reductasa utilizado para tratar la HPB.
Tamsulosina: Un alfa-bloqueante utilizado para mejorar el flujo urinario en pacientes con HPB.
Singularidad: La especificidad de finasteride para la 5-alfa-reductasa tipo II lo hace particularmente eficaz para reducir los niveles de DHT en la próstata, lo que lleva a mejoras significativas en los síntomas de la HPB. Su uso en el tratamiento de la alopecia androgénica también resalta su versatilidad en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Dutasteride: Another 5-alpha-reductase inhibitor used to treat BPH.
Tamsulosin: An alpha-blocker used to improve urinary flow in BPH patients.
Uniqueness: Finasteride’s specificity for Type II 5-alpha-reductase makes it particularly effective in reducing DHT levels in the prostate, leading to significant improvements in BPH symptoms. Its use in treating androgenic alopecia also highlights its versatility compared to other similar compounds .
Propiedades
IUPAC Name |
7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-8-14-13(9-11)16(17-10-15(19)18-14)12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDOHSZMCNSRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CNC2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349420 |
Source


|
| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17972-75-7 |
Source


|
| Record name | 7-methyl-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)

![5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
![11-methylbenzo[c]acridine-7-carbaldehyde](/img/structure/B97878.png)


